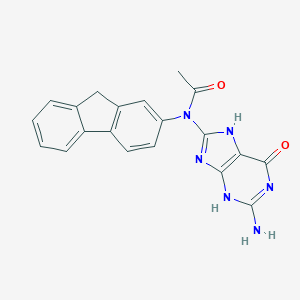
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mutagenesis Studies
The compound serves as a model for investigating mutagenesis induced by aromatic amines. Studies have shown that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene and its derivatives can induce mutations at specific hotspots in DNA, providing insights into how chemical modifications can lead to genetic alterations. For instance, research has indicated that the presence of this adduct affects the binding efficiency of DNA polymerases, which can lead to replication errors and subsequent mutations .
DNA Repair Mechanisms
Understanding how cells repair DNA damaged by this compound is crucial for elucidating cancer development pathways. The compound's structure influences its recognition and excision by nucleotide excision repair (NER) pathways. Studies have demonstrated that different conformations of the adduct affect NER efficiency, with some configurations being more amenable to repair than others .
Table 1: NER Efficiency of Different Adducts
| Adduct Type | NER Efficiency | Comments |
|---|---|---|
| dG-C8-AF | High | Better substrate for NER |
| dG-C8-AAF | Moderate | Structural perturbation affects repair rates |
| dG-N2-AF | Low | Less favorable for recognition by repair enzymes |
Carcinogenicity Research
As a derivative of a known carcinogen, this compound is pivotal in carcinogenicity studies. It has been shown to form stable adducts with guanine, leading to various types of tumors in animal models. Research indicates that exposure to this compound correlates with increased incidences of liver and mammary tumors, highlighting its relevance in understanding chemical carcinogenesis .
Tumor Induction in Animal Models
In controlled studies, rats exposed to diets containing N-acetyl-2-aminofluorene exhibited significant tumor formation, including liver adenocarcinomas and bladder tumors. The formation of this compound was noted as a key factor in these outcomes, demonstrating its potential as a biomarker for exposure to carcinogenic compounds .
Structural Characterization Studies
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the structural properties of DNA modified by this compound. These studies provide crucial data on how the adduct alters the helical structure of DNA and influences biological processes such as transcription and replication .
Análisis De Reacciones Químicas
Structural and Conformational Effects
The acetyl moiety induces significant DNA distortion:
-
Syn Conformation : The bulky acetyl group forces guanine to rotate from the anti to syn conformation, displacing the base outside the helix .
-
Helix Deformation : Local helical disruptions extend 3–8 base pairs around the adduct, destabilizing Watson-Crick base pairing .
-
Z-DNA Transition : Modified poly(dG-dC) adopts a Z-form conformation in low salt or alcohol, enhancing mutagenic potential .
Enzymatic Interactions and Repair Mechanisms
dG-C8-AAF exhibits distinct interactions with DNA repair systems and polymerases:
Nucleotide Excision Repair (NER) Efficiency
| Adduct Type | NER Efficiency (Relative) | Position in Nar I Sequence | Source |
|---|---|---|---|
| dG-C8-AAF | High | G1, G2, G3 | |
| dG-C8-AF | Low | G1, G2, G3 |
-
Polymerase Blockage : Replicative polymerases (e.g., Pol II) are strongly blocked by dG-C8-AAF but bypass dG-C8-AF adducts .
-
Error-Prone Bypass : Translesion synthesis by Pol η results in frameshift mutations, particularly -2 deletions at mutational hotspots .
Deacetylation and Metabolic Reactions
dG-C8-AAF undergoes enzymatic and non-enzymatic deacetylation:
-
In Vivo Conversion : Hepatic deacetylases convert ~30% of dG-C8-AAF to dG-C8-AF (deacetylated form) .
-
Mutagenic Impact : Deacetylation reduces helix distortion but increases replication fidelity, altering mutation profiles .
Comparative Reactivity with Deacetylated Adducts
| Property | dG-C8-AAF | dG-C8-AF |
|---|---|---|
| DNA Conformation | Major groove distortion, Z-DNA | Minor distortion, outside binding |
| Repair Efficiency | High (NER substrate) | Low |
| Mutagenesis | Frameshifts (-2 deletions) | Base substitutions (G→T) |
| Polymerase Blockage | Strong | Weak |
Key Reaction Pathways
Propiedades
Número CAS |
14490-85-8 |
|---|---|
Fórmula molecular |
C20H16N6O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(2-amino-6-oxo-1,7-dihydropurin-8-yl)-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C20H16N6O2/c1-10(27)26(20-22-16-17(24-20)23-19(21)25-18(16)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H4,21,22,23,24,25,28) |
Clave InChI |
QTBDQHZMVUSJMS-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)NC(=N5)N |
SMILES isomérico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
Sinónimos |
N-(guanin-8-yl)-N-acetyl-2-aminofluorene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















